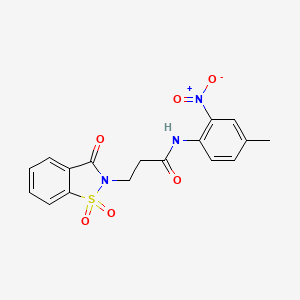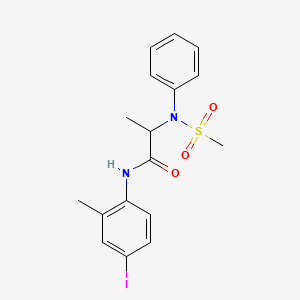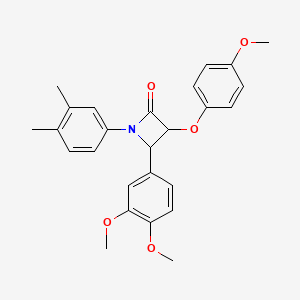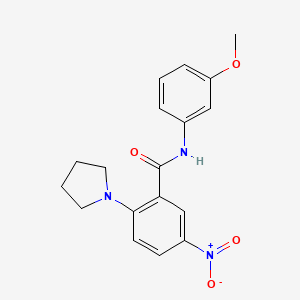![molecular formula C22H23F3N2O4 B4072689 2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B4072689.png)
2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one
Overview
Description
2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a morpholine ring, a trifluoromethoxyphenyl group, and a tetrahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the trifluoromethoxyphenyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline core.
Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases due to its structural similarity to known pharmaceuticals.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the morpholine ring and trifluoromethoxyphenyl group suggests potential interactions with hydrophobic pockets or active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Tetrahydroquinoline: Lacks the substituents present in the target compound.
Morpholine derivatives: Compounds with a morpholine ring but different core structures.
Uniqueness
The uniqueness of 2-methyl-3-(morpholin-4-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one lies in its combination of functional groups, which may confer specific biological or chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-methyl-3-(morpholine-4-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O4/c1-13-18(21(29)27-9-11-30-12-10-27)19(20-16(26-13)3-2-4-17(20)28)14-5-7-15(8-6-14)31-22(23,24)25/h5-8,19,26H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFXNYKLBYLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B4072621.png)


![N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B4072635.png)
![2-[[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetic acid](/img/structure/B4072639.png)
![2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide](/img/structure/B4072670.png)

![5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4072682.png)
![N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4072696.png)
![6-(2-furyl)-3-methyl-4,8-dioxo-14-oxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid](/img/structure/B4072701.png)
![2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4072703.png)

![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4072716.png)
